

# physical and chemical properties of propargyl acrylate

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Compound Name: *Propargyl acrylate*

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## Propargyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Propargyl acrylate** is a bifunctional monomer possessing both a reactive acrylate group and a terminal alkyne (propargyl group). This unique combination of functionalities makes it a valuable building block in polymer chemistry and materials science, with emerging applications in drug delivery and bioconjugation. This technical guide provides an in-depth overview of the physical and chemical properties of **propargyl acrylate**, detailed experimental protocols for its synthesis and key reactions, and visualizations of its chemical transformations.

## Physical and Chemical Properties

**Propargyl acrylate** is a colorless to pale yellow liquid with a characteristic acrid odor.<sup>[1]</sup> It is primarily utilized as a monomer in various polymerization processes and as a versatile substrate for click chemistry reactions.<sup>[1]</sup>

## Table 1: Physical and Chemical Properties of Propargyl Acrylate

Property	Value	Reference(s)
CAS Number	10477-47-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	110.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to light yellow, clear liquid	<a href="#">[1]</a> <a href="#">[6]</a>
Boiling Point	142-143 °C (lit.)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Density	0.997 g/mL at 25 °C (lit.)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Refractive Index (n <sup>20</sup> /D)	1.447 (lit.)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Flash Point	43.3 °C (110 °F) - closed cup	<a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[12]</a>
Solubility	Soluble in organic solvents such as ethanol and acetone. Limited solubility/immiscible in water.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Purity	Typically >98% (GC), often stabilized with ~200 ppm BHT	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>

## Experimental Protocols

### Synthesis of Propargyl Acrylate via Esterification

The most common method for synthesizing **propargyl acrylate** is the esterification of propargyl alcohol with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

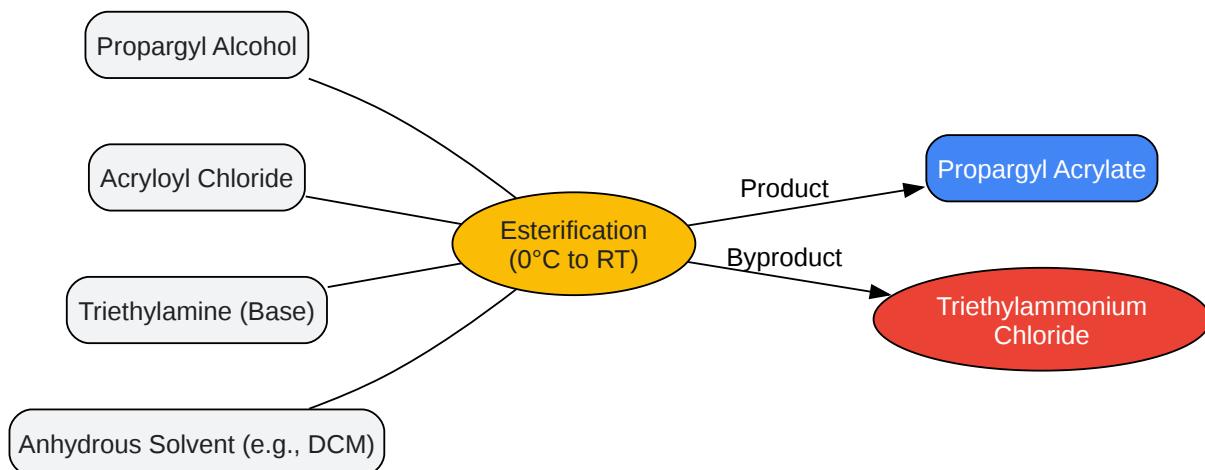
#### Materials:

- Propargyl alcohol
- Acryloyl chloride
- Triethylamine (or other suitable base)

- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Anhydrous sodium sulfate or magnesium sulfate
- Inhibitor (e.g., Butylated hydroxytoluene - BHT)

Procedure:

- To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propargyl alcohol and the anhydrous solvent.
- Cool the mixture in an ice bath (0 °C).
- Slowly add triethylamine to the stirred solution.
- Add acryloyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
- Filter the reaction mixture to remove the triethylammonium chloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Add a small amount of an inhibitor (e.g., BHT) to prevent polymerization.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to obtain pure **propargyl acrylate**.



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**Caption:** Synthesis of **Propargyl Acrylate** via Esterification.

## Polymerization of Propargyl Acrylate

**Propargyl acrylate** can undergo polymerization through both its acrylate and, under certain conditions, its alkyne functionality. Free-radical polymerization is a common method.

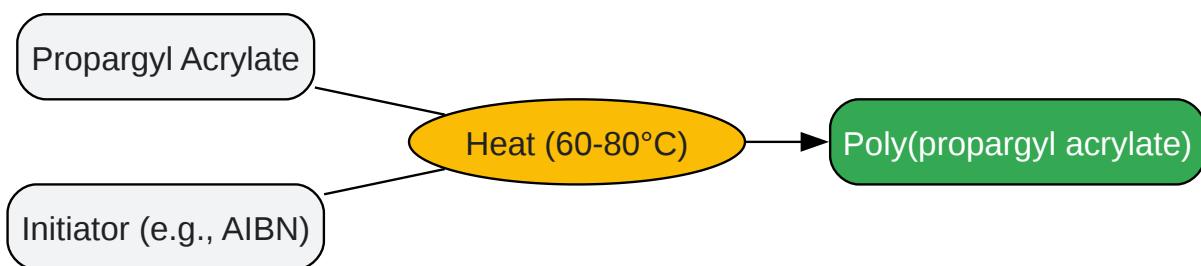
### a) Free-Radical Polymerization (Bulk or Solution)

Materials:

- **Propargyl acrylate** (monomer)
- Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)
- Solvent (for solution polymerization, e.g., Toluene, Dioxane)
- Inhibitor remover (if necessary)

Procedure:

- If the monomer contains an inhibitor, pass it through a column of basic alumina to remove it.
- For bulk polymerization, place the monomer and the initiator in a reaction vessel.
- For solution polymerization, dissolve the monomer and initiator in the chosen solvent in a reaction vessel.
- De-gas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
- Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere.
- Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
- Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
- Collect the polymer by filtration and dry it under vacuum.



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**Caption:** Free-Radical Polymerization of **Propargyl Acrylate**.

## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry

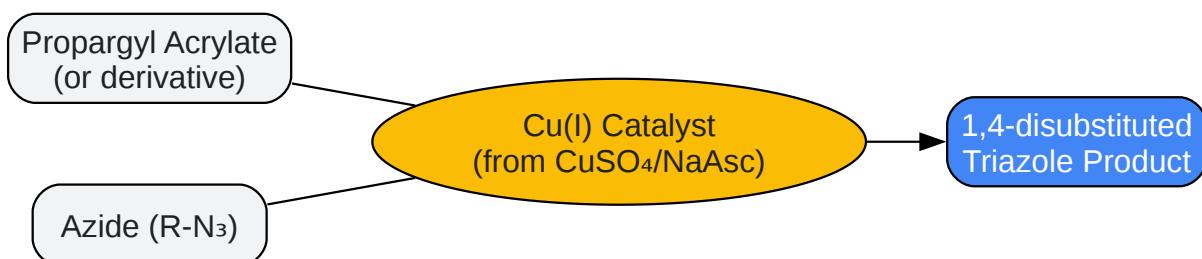
The terminal alkyne of **propargyl acrylate** readily participates in the CuAAC reaction with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage. This is a highly efficient and specific reaction widely used for bioconjugation and material modification.

#### Materials:

- **Propargyl acrylate** or a **propargyl acrylate**-containing polymer
- Azide-functionalized molecule (R-N<sub>3</sub>)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Solvent (e.g., a mixture of water and a miscible organic solvent like THF or DMSO)

#### Procedure:

- Dissolve the **propargyl acrylate** derivative and the azide-functionalized molecule in the chosen solvent system.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
- In another vial, prepare an aqueous solution of copper(II) sulfate.
- To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.
- Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or NMR spectroscopy (disappearance of the alkyne and azide signals and appearance of the triazole proton signal).
- Upon completion, the product can be isolated by extraction, precipitation, or column chromatography, depending on its properties.



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**Caption:** Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

## Spectral Data

<sup>1</sup>H NMR (CDCl<sub>3</sub>): The proton NMR spectrum of **propargyl acrylate** typically shows characteristic peaks for the acrylate and propargyl protons. The acrylate vinyl protons appear as a multiplet between  $\delta$  5.8 and 6.5 ppm. The methylene protons of the propargyl group appear as a doublet around  $\delta$  4.7 ppm, and the terminal alkyne proton appears as a triplet around  $\delta$  2.5 ppm.

FTIR: The FTIR spectrum of **propargyl acrylate** exhibits characteristic absorption bands. A strong carbonyl (C=O) stretching band from the ester group is observed around 1720-1740 cm<sup>-1</sup>. The C=C stretching of the acrylate group appears around 1620-1640 cm<sup>-1</sup>. The terminal alkyne C≡C stretching is a weak band around 2100-2150 cm<sup>-1</sup>, and the ≡C-H stretching is a sharp band around 3250-3300 cm<sup>-1</sup>.

## Applications in Research and Development

The dual functionality of **propargyl acrylate** makes it a versatile tool for:

- Polymer Synthesis: It can be used to create functional polymers with pendant alkyne groups. These polymers can be further modified using "click" chemistry to attach various molecules, including peptides, carbohydrates, and drugs.[1]
- Cross-linking: The propargyl group can be used for cross-linking polymer chains, leading to the formation of hydrogels and other network polymers.

- Surface Modification: Surfaces can be functionalized with **propargyl acrylate** to introduce alkyne groups, which can then be used to attach biomolecules or other functional coatings.
- Drug Delivery: **Propargyl acrylate** can be incorporated into nanoparticles and other drug delivery systems to enable the attachment of targeting ligands or therapeutic agents via click chemistry.[4]

## Safety and Handling

**Propargyl acrylate** is a flammable liquid and vapor.[13] It causes skin and serious eye irritation and may cause respiratory irritation.[13] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[14] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[13]

This technical guide provides a foundational understanding of the physical and chemical properties of **propargyl acrylate**, along with practical experimental guidance. Its unique reactivity will continue to drive innovation in materials science and biomedical applications.

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